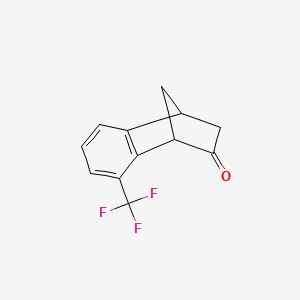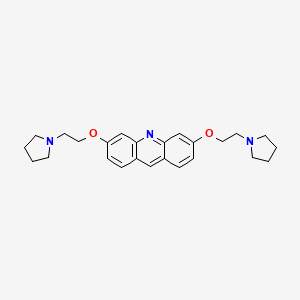
3,6-Bis(2-(pyrrolidin-1-yl)ethoxy)acridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Bis(2-(pyrrolidin-1-yl)ethoxy)acridine is a chemical compound with the molecular formula C25H31N3O2 It is characterized by the presence of two pyrrolidine rings attached to an acridine core via ethoxy linkers
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Bis(2-(pyrrolidin-1-yl)ethoxy)acridine typically involves the reaction of acridine derivatives with pyrrolidine and ethylene oxide. The reaction conditions often require the use of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3,6-Bis(2-(pyrrolidin-1-yl)ethoxy)acridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine rings or the acridine core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride or potassium carbonate in DMF or THF.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield acridine derivatives with additional oxygen-containing functional groups, while reduction may produce fully saturated acridine compounds.
Scientific Research Applications
3,6-Bis(2-(pyrrolidin-1-yl)ethoxy)acridine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is being investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: The compound can be used in the development of new materials and as a precursor for dyes and pigments.
Mechanism of Action
The mechanism of action of 3,6-Bis(2-(pyrrolidin-1-yl)ethoxy)acridine involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function. This interaction can lead to the inhibition of DNA replication and transcription, ultimately resulting in cell death. Additionally, the compound may interact with specific proteins, modulating their activity and affecting various cellular pathways.
Comparison with Similar Compounds
Similar Compounds
2,9-Bis(2-(pyrrolidin-1-yl)ethoxy)-6-(4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)-11H-indeno[1,2-c]quinoline-11-one: A synthetic quinoline analog with anticancer potential.
6-(Pyrrolidin-1-yl)pyridine-3-boronic acid: A boronic acid derivative used in medicinal chemistry.
Uniqueness
3,6-Bis(2-(pyrrolidin-1-yl)ethoxy)acridine is unique due to its specific structure, which allows it to interact with both nucleic acids and proteins. This dual interaction capability makes it a versatile compound for various scientific applications, distinguishing it from other similar compounds.
Properties
CAS No. |
87040-61-7 |
|---|---|
Molecular Formula |
C25H31N3O2 |
Molecular Weight |
405.5 g/mol |
IUPAC Name |
3,6-bis(2-pyrrolidin-1-ylethoxy)acridine |
InChI |
InChI=1S/C25H31N3O2/c1-2-10-27(9-1)13-15-29-22-7-5-20-17-21-6-8-23(19-25(21)26-24(20)18-22)30-16-14-28-11-3-4-12-28/h5-8,17-19H,1-4,9-16H2 |
InChI Key |
NHYDDYWWWOZBKE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CCOC2=CC3=C(C=C2)C=C4C=CC(=CC4=N3)OCCN5CCCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Dimethyl [4-(2-methylpropyl)piperazin-1-yl]phosphonate](/img/structure/B14402591.png)
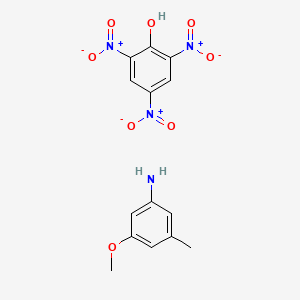
![1-Methoxy-4-[(Z)-(4-methylphenyl)-NNO-azoxy]benzene](/img/structure/B14402604.png)
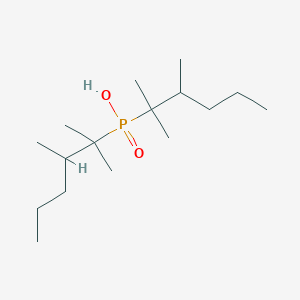
![Butyl thieno[2,3-B]pyridine-6-carboximidate](/img/structure/B14402619.png)
![2-Methyl-2-({4-[(propan-2-yl)sulfanyl]phenyl}methyl)-1,3-dioxolane](/img/structure/B14402623.png)
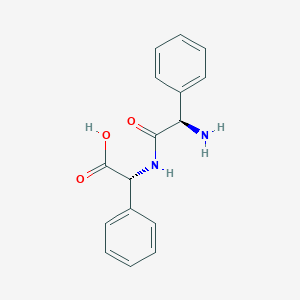
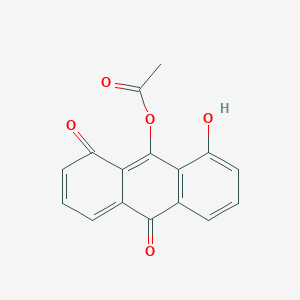
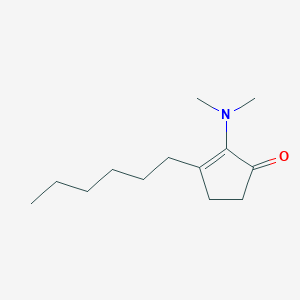
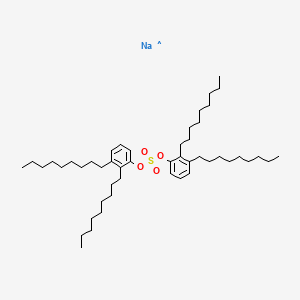
![6-[1-(2-Sulfanylanilino)ethylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14402645.png)
![N,N-Dimethyl-N'-[3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl]urea](/img/structure/B14402646.png)

